molecular formula C23H26N2O2S B11510525 Benzyl 3-amino-4-ethyl-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-E]pyridine-2-carboxylate

Benzyl 3-amino-4-ethyl-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-E]pyridine-2-carboxylate

Cat. No.: B11510525
M. Wt: 394.5 g/mol
InChI Key: OHAJEJDREDCVEB-UHFFFAOYSA-N
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Description

Benzyl 3-amino-4-ethyl-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-E]pyridine-2-carboxylate is a complex organic compound featuring a unique bicyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its structure includes a benzyl group, an amino group, and a carboxylate ester, which contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-amino-4-ethyl-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-E]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable thieno[3,2-E]pyridine precursor. The process involves:

    Cyclization Reaction: The initial step involves the formation of the hexahydrocycloocta[b]thieno[3,2-E]pyridine core through a cyclization reaction. This can be achieved using a base-catalyzed intramolecular cyclization of a suitable precursor.

    Esterification: The carboxylate ester is introduced via esterification reactions, often using benzyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxylate ester, converting it to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.

    Substitution: Reagents like halogens (e.g., Br_2, Cl_2) or nucleophiles (e.g., NaOH, NH_3) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules

Biology

In biological research, Benzyl 3-amino-4-ethyl-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-E]pyridine-2-carboxylate is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure allows for the design of molecules that can interact with specific biological targets, potentially leading to new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Benzyl 3-amino-4-ethyl-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-E]pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-amino-4-ethyl-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-E]pyridine-2-carboxamide
  • Benzyl 3-amino-4-ethyl-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-E]pyridine-2-carboxylic acid

Uniqueness

Compared to similar compounds, Benzyl 3-amino-4-ethyl-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-E]pyridine-2-carboxylate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This ester group allows for further chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H26N2O2S

Molecular Weight

394.5 g/mol

IUPAC Name

benzyl 6-amino-8-ethyl-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1(9),2,5,7-tetraene-5-carboxylate

InChI

InChI=1S/C23H26N2O2S/c1-2-16-17-12-8-3-4-9-13-18(17)25-22-19(16)20(24)21(28-22)23(26)27-14-15-10-6-5-7-11-15/h5-7,10-11H,2-4,8-9,12-14,24H2,1H3

InChI Key

OHAJEJDREDCVEB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=C(SC2=NC3=C1CCCCCC3)C(=O)OCC4=CC=CC=C4)N

Origin of Product

United States

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